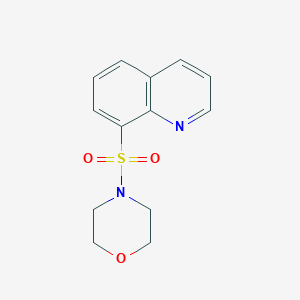

8-(4-Morpholinylsulfonyl)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

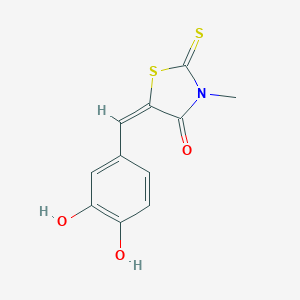

8-(4-Morpholinylsulfonyl)quinoline is a chemical compound with the molecular formula C13H14N2O3S . It is a derivative of quinoline, a class of compounds that have wide applications in medicinal and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. Classical synthesis protocols such as the Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach methods have been used for the construction of the principal quinoline scaffold . Recent advances have focused on greener and more sustainable chemical processes, including transition metal-free ionic liquid-mediated reactions and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of 8-(4-Morpholinylsulfonyl)quinoline consists of a quinoline ring attached to a morpholine ring via a sulfonyl group .Chemical Reactions Analysis

Quinoline derivatives have been used in a variety of chemical reactions. Recent advances in the synthesis of these compounds have focused on green and clean syntheses using alternative reaction methods . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-(4-Morpholinylsulfonyl)quinoline include its molecular formula (C13H14N2O3S), average mass (278.327 Da), and monoisotopic mass (278.072510 Da) .Applications De Recherche Scientifique

Photovoltaic Applications

Quinoline derivatives, including 8-(4-Morpholinylsulfonyl)quinoline, have been used in third-generation photovoltaic applications . They have been implemented in photovoltaic cells, with their architecture and design being described in detail . Their properties for photovoltaic applications, such as absorption spectra and energy levels, have been detailed .

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are good materials for the emission layer of organic light-emitting diodes (OLEDs) . They have been used in the design and architecture of these devices .

Transistors

Quinoline derivatives have also been used in transistors . Their properties and performance in this application have been described .

Biomedical Applications

Quinoline derivatives are being considered as materials for biomedical applications . The specific uses and potential benefits in this field are still being explored .

Drug Discovery

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The medicinal potential and pharmacological applications of quinoline motifs have been highlighted, unveiling their substantial efficacies for future drug development .

Fine Chemicals and Material Science

CH-arylated quinolines have found widespread applications in the field of fine chemicals and material science . A general, transition-metal-free, environmentally friendly photocatalytic strategy for the direct C–H arylation of quinolines and quinoline N-oxides/py has been reported .

Mécanisme D'action

Target of Action

8-(4-Morpholinylsulfonyl)quinoline is a derivative of quinoline, a class of compounds known for their diverse biological activities . Quinolines have been used as a scaffold for drug development for over two centuries . They have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . .

Mode of Action

Quinolines and quinolones, in general, have been shown to exhibit high and selective activity attained through different mechanisms of action . They can inhibit microbial viability or target pathogens’ virulence machinery required to cause host damage and disease .

Biochemical Pathways

Quinolines and quinolones have been shown to affect a broad range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Quinolones are generally known to be 80 to 100% bioavailable, with absorption occurring within 1 to 3 hours . They are widely distributed throughout the body, with volumes of distribution greater than 1.5 L/kg . Metabolism of the quinolones occurs primarily at the C7 position in the piperazinyl ring .

Result of Action

Quinolines and quinolones have been shown to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Action Environment

The action of quinolines and quinolones can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .

Orientations Futures

Quinoline and its derivatives continue to be an area of active research due to their wide range of applications in medicinal and synthetic organic chemistry . Future research may focus on developing greener and more sustainable synthesis methods, exploring new biological activities, and designing new drugs that can overcome resistance .

Propriétés

IUPAC Name |

4-quinolin-8-ylsulfonylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c16-19(17,15-7-9-18-10-8-15)12-5-1-3-11-4-2-6-14-13(11)12/h1-6H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKKCAVRCKRAMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(4-Morpholinylsulfonyl)quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-methyl-5-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B413702.png)

![4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-ethoxyphenyl acetate](/img/structure/B413703.png)

![4-({6-[(4-methoxyphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B413705.png)

![5-{[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methylene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413710.png)

![3-Allyl-5-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413713.png)

![3-Allyl-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413717.png)

![[5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B413718.png)

![(5E)-5-[(3-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B413720.png)

![3-Allyl-5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413721.png)

![(5Z)-2-(2-chloroanilino)-5-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B413724.png)